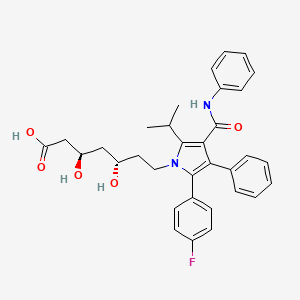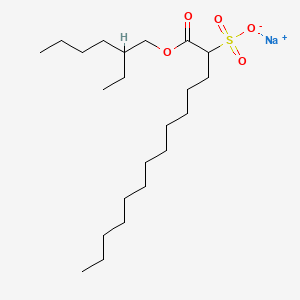
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications, particularly in detergents and cleaning agents. This compound is derived from tetradecanoic acid, which is a saturated fatty acid, and it is modified to enhance its solubility and effectiveness in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually involve controlled temperatures and the presence of a catalyst to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The sulfonation and esterification processes are optimized for large-scale production, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Widely used in the formulation of detergents, cleaning agents, and emulsifiers.
Wirkmechanismus
The primary mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is its ability to reduce surface tension in aqueous solutions. This property allows it to act as an effective surfactant, facilitating the emulsification of oils and the solubilization of hydrophobic compounds. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure and enhance the permeability of the cell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
- Dodecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
- Octadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
Uniqueness
Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is unique due to its specific chain length and the presence of the 2-ethylhexyl ester group, which enhances its surfactant properties compared to other similar compounds. This unique structure allows it to be more effective in reducing surface tension and solubilizing hydrophobic substances, making it a preferred choice in various industrial and research applications.
Eigenschaften
| 70788-31-7 | |
Molekularformel |
C22H43NaO5S |
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
sodium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate |
InChI |
InChI=1S/C22H44O5S.Na/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
PEOUFBFCJXNQQY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



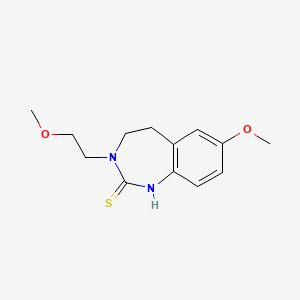
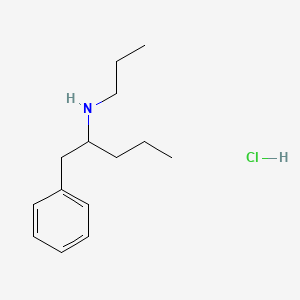

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
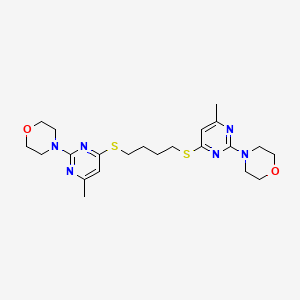
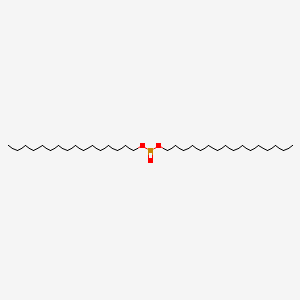
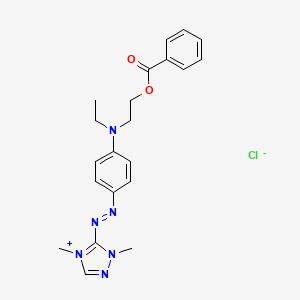

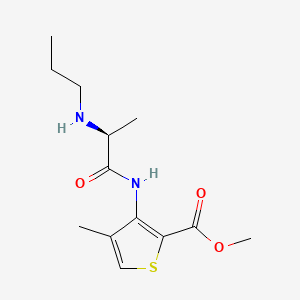


![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
